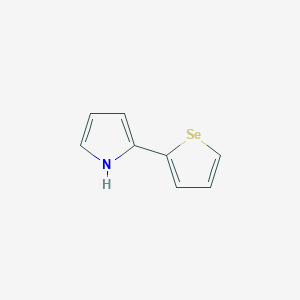

2-(Selenophen-2-yl)-1H-pyrrole

Beschreibung

Eigenschaften

CAS-Nummer |

146580-93-0 |

|---|---|

Molekularformel |

C8H7NSe |

Molekulargewicht |

196.12 g/mol |

IUPAC-Name |

2-selenophen-2-yl-1H-pyrrole |

InChI |

InChI=1S/C8H7NSe/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H |

InChI-Schlüssel |

BNRREYILJZPKKN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC(=C1)C2=CC=C[Se]2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The primary method involves reacting 2-acylselenophenes (1–3 ) with acetylene under high-pressure conditions (14–25 atm) in the presence of MOH (M = Na, K) and DMSO. The base choice critically determines product selectivity:

- NaOH : Favors 2-(selenophen-2-yl)-1H-pyrroles (7–9 ) with yields of 49–55% .

- KOH : Promotes vinylation, yielding 1-vinyl derivatives (10–12 ) in 55% yield.

Key Reaction Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Temperature | 100°C | |

| Pressure | 14–25 atm (initial: 14 atm) | |

| Base | NaOH/KOH (1.1 equiv) | |

| Solvent | DMSO | |

| Reaction Time | 30–60 min |

Advantages and Limitations

- Efficiency : Shorter reaction time (vs. traditional methods) and reduced base usage.

- Recyclability : Byproducts (e.g., ketones 1–3 ) can be converted back to oximes, improving atom economy.

- Limitation : Requires specialized high-pressure equipment.

O-Vinyloxime Rearrangement

Synthetic Pathway

This method bypasses high-pressure conditions by utilizing O-vinyloximes (13 ) derived from 2-acylselenophenes. Heating 13 in DMSO at 140°C triggers a rearrangement to form 7 in 87% yield (Scheme 1).

Reaction Scheme

$$ \text{O-Vinyloxime } \xrightarrow{\Delta, \text{DMSO}} \text{2-(Selenophen-2-yl)-1H-pyrrole} $$

Key Insights

- Selectivity : Avoids side products like ketones, achieving near-quantitative conversion.

- Simplicity : Eliminates the need for compressed gas handling.

Direct Conversion of Acylselenophenes

Alternative Pathway

A third method skips oxime preparation, reacting 2-acylselenophenes directly with LiOH/DMSO under mild conditions. This approach yields 2-(selenophen-2-yl)-1H-pyrroles in 39% yield but lacks scalability due to low efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Conditions |

|---|---|---|---|---|

| High-Pressure Synthesis | 49–55 | High | Moderate | 100°C, 14–25 atm |

| O-Vinyloxime Rearrangement | 87 | Excellent | High | 140°C, DMSO |

| Direct Conversion | 39 | Moderate | Low | Ambient, LiOH/DMSO |

Experimental Protocols

High-Pressure Synthesis (Exemplified for 7)

O-Vinyloxime Rearrangement (Exemplified for 7)

- Reagents : O-Vinyloxime (13 , 0.5 mmol), DMSO (2 mL).

- Procedure :

- Heat 13 at 140°C for 30 min.

- Cool, dilute with water, and extract with EtOAc.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Selenophen-2-yl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert selenophenes to selenides.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-(selenophen-2-yl)-1H-pyrrole can be achieved through several methods, including the reaction of 2-acylselenophenes with acetylenes. This process allows for the creation of various derivatives, which can be further functionalized for specific applications. The compound exhibits interesting electronic properties due to the conjugation between the pyrrole and selenophene units, making it a candidate for advanced materials in electronics and photonics .

Electrochemical Applications

Electrochromic Polymers : The incorporation of 2-(selenophen-2-yl)-1H-pyrrole into polymer matrices has been investigated for its potential use in electrochromic devices. The electrochemical polymerization of this compound leads to materials that can change color upon electrical stimulation, which is useful in applications such as smart windows and displays. The presence of heavy atoms like selenium can enhance charge mobility and reduce optical band gaps, improving the performance of these materials .

Conductive Materials : Research indicates that polymers containing repeating units of pyrrole and selenophene exhibit superior conductivity compared to traditional polypyrroles. This property is attributed to the electronic communication between the two heterocycles, which can facilitate charge transport in conductive materials .

Biological Activities

Antimicrobial Properties : Recent studies have explored the biological activity of derivatives of 2-(selenophen-2-yl)-1H-pyrrole. A series of synthesized compounds have shown promising results as antimicrobial agents, particularly against resistant strains of bacteria. The mechanism involves interaction with bacterial enzymes, leading to inhibition of growth .

Antitubercular Activity : In a molecular docking study, certain derivatives were identified as potential inhibitors of key enzymes involved in tuberculosis pathogenesis. The binding interactions suggest that these compounds could serve as leads for developing new antitubercular drugs .

Table 1: Synthesis Methods for 2-(Selenophen-2-yl)-1H-pyrrole

Table 2: Biological Activities of Derivatives

Case Studies

Several case studies highlight the practical applications of 2-(selenophen-2-yl)-1H-pyrrole in various fields:

- Electrochromic Devices : A study demonstrated the successful integration of this compound into a polymer matrix for use in smart windows. The device exhibited rapid color change and good cycling stability under electrical stimulation.

- Antimicrobial Development : A research team synthesized a series of derivatives based on 2-(selenophen-2-yl)-1H-pyrrole, leading to the identification of compounds with significant antimicrobial activity against resistant strains, showcasing its potential in pharmaceutical applications.

- Material Science Innovations : Investigations into the conductive properties of polymers containing this compound revealed enhanced charge mobility, paving the way for new applications in flexible electronics.

Wirkmechanismus

The mechanism by which 2-(Selenophen-2-yl)-1H-pyrrole exerts its effects involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pyrrole ring can engage in π-π stacking interactions, which are important in the formation of conjugated systems and other complex structures .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The electronic and structural characteristics of pyrrole derivatives are heavily influenced by substituents. Below is a comparison of key analogs:

*Estimated based on molecular formula.

Key Observations:

- Electron Effects: Selenophenyl (moderately electron-donating) contrasts with chlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating). This affects charge distribution and reactivity in electrophilic substitution reactions.

- Steric Considerations : Bulky substituents (e.g., adamantyl in ) hinder planarization of the pyrrole ring, altering conjugation and optical properties.

Characterization Techniques:

- NMR and MS : Standard for confirming molecular structure and purity (e.g., ).

- X-ray Crystallography : Used for resolving crystal structures, as in .

Physicochemical Properties

- Solubility: Selenophenyl derivatives may exhibit lower solubility in polar solvents compared to methoxyphenyl analogs due to selenium’s hydrophobic nature.

- Thermal Stability : Chlorophenyl and sulfonyl groups enhance thermal stability relative to aliphatic substituents .

Biologische Aktivität

2-(Selenophen-2-yl)-1H-pyrrole is a heterocyclic compound that incorporates both selenophene and pyrrole moieties. This compound has garnered interest in the scientific community due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the current understanding of the biological activity of 2-(Selenophen-2-yl)-1H-pyrrole, supported by data tables, case studies, and detailed research findings.

The compound can be synthesized through various methods, often involving the reaction of acylselenophenes with acetylenes. Its structure allows for significant electronic interactions between the selenophene and pyrrole rings, which may enhance its biological activities.

Antioxidant Properties

Selenium-containing compounds are well-known for their antioxidant capabilities. 2-(Selenophen-2-yl)-1H-pyrrole exhibits potential in scavenging free radicals, which can protect cells from oxidative stress. Studies indicate that selenium compounds can enhance cellular defense mechanisms against oxidative damage, contributing to their therapeutic applications .

Anticancer Activity

Recent research has highlighted the anticancer potential of selenium-based compounds. For instance, studies on related selenophene-containing flavonols demonstrated significant cytotoxic effects against various cancer cell lines, including human lung cancer cells (A549 and H1975) and colorectal adenocarcinoma cells (HT-29). These studies suggest that 2-(Selenophen-2-yl)-1H-pyrrole may also exhibit similar effects due to its structural characteristics .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Selenophene Flavonol | A549 | 15 | |

| Selenophene Chalcone | HT-29 | 20 | |

| 2-(Selenophen-2-yl)-1H-pyrrole | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of selenium compounds have been documented extensively. Research indicates that derivatives of selenophenes demonstrate moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies show that these compounds can inhibit bacterial growth effectively, suggesting a potential role in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Significant | |

| Candida albicans | Moderate |

The biological activity of 2-(Selenophen-2-yl)-1H-pyrrole may be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cellular components from oxidative damage.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through modulation of signaling pathways associated with cell survival and death.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes or interference with metabolic pathways could explain its antimicrobial effects.

Case Studies

A notable study investigated the synthesis and biological evaluation of various selenium-containing flavonoids, including those similar to 2-(Selenophen-2-yl)-1H-pyrrole. The results indicated that these compounds exhibited promising anticancer properties against multiple cancer cell lines, reinforcing the potential utility of selenophene derivatives in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Selenophen-2-yl)-1H-pyrrole, and how can reaction yields be optimized?

- Methodological Answer : The Paal–Knorr condensation is a key method for synthesizing pyrrole derivatives. For 2-(Selenophen-2-yl)-1H-pyrrole, refluxing selenophen-2-yl diketones with ammonium acetate in acetic anhydride and glacial acetic acid under nitrogen can yield the target compound. Optimization strategies include:

- Temperature control : Prolonged reflux (~6–8 hours) improves cyclization efficiency.

- Catalyst selection : Acidic conditions (e.g., acetic acid) enhance diketone activation.

- Purification : Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7) isolates the product with >75% yield .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of 2-(Selenophen-2-yl)-1H-pyrrole?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. Heteronuclear - HMBC resolves long-range coupling to confirm selenophenyl-pyrrole connectivity .

- IR spectroscopy : Stretching frequencies for N–H (3200–3400 cm) and C–Se (600–700 cm) validate functional groups.

- X-ray crystallography : Single-crystal analysis provides unambiguous bond lengths and angles (e.g., Se–C bond ≈1.90 Å) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for 2-(Selenophen-2-yl)-1H-pyrrole?

- Methodological Answer : Discrepancies in bond lengths or electronic properties (e.g., HOMO-LUMO gaps) between experimental and theoretical models are addressed by:

- DFT calculations : B3LYP/LANL2DZ basis sets optimize geometries and predict vibrational spectra. Adjusting hybrid functionals (e.g., M06-2X) improves agreement with experimental NMR shifts .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation effects (e.g., Se···π interactions) that may explain deviations in resonance energy .

Q. What strategies enhance regioselectivity in functionalizing 2-(Selenophen-2-yl)-1H-pyrrole for tailored electronic properties?

- Methodological Answer : Regioselective modifications (e.g., electrophilic substitution at pyrrole β-positions) require:

- Directing groups : Introducing electron-withdrawing substituents (e.g., –CHO) directs electrophiles to specific sites.

- Catalytic systems : Pd-mediated cross-coupling (Suzuki or Sonogashira) selectively attaches aryl/alkynyl groups to the selenophenyl ring .

- Superbase-mediated synthesis : KHMDS (potassium hexamethyldisilazane) facilitates deprotonation at reactive sites for alkylation .

Q. How can electrochemical polymerization of 2-(Selenophen-2-yl)-1H-pyrrole be optimized for conductive polymer applications?

- Methodological Answer : To study redox behavior and polymer conductivity:

- Cyclic voltammetry (CV) : Perform in acetonitrile with 0.1 M TBAPF at 100 mV/s. Multi-stage oxidation peaks (~0.8–1.2 V vs. Ag/AgCl) indicate polymer growth .

- Spectroelectrochemistry : Monitor in situ UV-vis changes (e.g., π→π* transitions at 450 nm) to correlate doping levels with conductivity .

- Morphology control : Use ITO electrodes and optimize monomer concentration (0.1–0.3 M) to achieve uniform thin films.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.